N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c26-19-9-12-21(13-10-19)34(31,32)29-14-4-7-17-8-11-20(15-23(17)29)27-25(30)22-16-24(33-28-22)18-5-2-1-3-6-18/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCBHRVSFJPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential clinical applications.
The molecular formula of this compound is C21H21FN2O4S, with a molar mass of 416.47 g/mol. It exhibits a predicted density of 1.43 g/cm³ and a melting point ranging from 134°C to 135°C .
Research indicates that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cell differentiation. Th17 cells are implicated in various autoimmune diseases, making RORγt a significant target for therapeutic intervention .
Efficacy in Autoimmune Diseases
Studies have demonstrated that derivatives of this compound can effectively treat conditions like psoriasis and rheumatoid arthritis in mouse models. For instance, a specific derivative, referred to as D4 , showed enhanced bioavailability (48.1% in mice) compared to its predecessor GSK2981278 (6.2%) and exhibited therapeutic effects at lower doses without adverse effects over two weeks of administration .
Antimicrobial and Antiviral Properties
While the primary focus has been on autoimmune diseases, related compounds have shown promising antimicrobial and antiviral activities. For example, hybrid compounds containing similar structural motifs exhibited significant antibacterial and antiviral effects against various pathogens, including Herpes simplex viruses and Influenza viruses . The mechanism of action for these activities often involves inhibition of critical enzymes such as DNA gyrase.
Study 1: Efficacy in Psoriasis Treatment
In a controlled study involving mice with induced psoriasis, the administration of D4 resulted in significant reduction of psoriatic lesions compared to control groups. The study highlighted that lower doses were effective due to the compound's favorable pharmacokinetics and bioavailability .
Study 2: Antiviral Activity Assessment
A series of synthesized derivatives were evaluated for their antiviral properties against multiple strains of viruses. Compounds similar to this compound demonstrated low anti-HIV activity but considerable effectiveness against other viral strains, suggesting potential for broader antiviral applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O4S |
| Molar Mass | 416.47 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| Melting Point | 134 - 135 °C |
| Bioavailability (in mice) | 48.1% |
| Effective Dose in Psoriasis | Lower than GSK2981278 |
| Antiviral Activity | Moderate to low |
Scientific Research Applications
The compound N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 446.4 g/mol. The structure features a tetrahydroquinoline moiety, which is known for its biological activity, particularly in drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The tetrahydroquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that a related compound showed selective cytotoxicity against breast cancer cells while sparing normal cells .
Antimicrobial Properties
The sulfonamide group present in the compound is associated with antimicrobial activity. Compounds containing this functional group have been utilized as antibiotics. Preliminary studies suggest that the target compound may exhibit broad-spectrum antimicrobial effects, making it a candidate for further investigation in treating bacterial infections .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of isoxazole derivatives. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 20 | |
| Compound C | Neuroprotective | 10 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a derivative of the target compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the compound inducing apoptosis via mitochondrial pathways. These findings support the potential application of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the target compound was assessed against both Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones compared to control groups, highlighting its potential as a new antibiotic agent .
Case Study 3: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration tested the neuroprotective effects of a structurally similar compound. The results showed reduced neuronal loss and improved cognitive function post-treatment, suggesting that derivatives of this compound could be developed for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with other sulfonyl- and heterocyclic-containing molecules. Below is a comparative analysis based on substituents, physicochemical properties, and bioactivity:
Key Structural and Functional Differences
- Core Heterocycles: The target compound’s tetrahydroquinoline core contrasts with pyrazole () and pyrazolo-pyrimidine-chromenone () scaffolds. Quinoline derivatives often exhibit distinct binding modes in kinase or receptor targets compared to pyrazole-based systems .
- Sulfonyl vs. Sulfonamide Groups : The 4-fluorophenylsulfonyl group in the target compound may offer greater metabolic resistance than the benzenesulfonamide in , which is prone to hydrolysis .
- Fluorine Positioning : The target compound’s 4-fluorophenyl group likely enhances membrane permeability compared to the 3-fluorophenyl substituent in , where steric effects may reduce target engagement .
Research Findings and Implications
- SAR Insights : The trifluoromethyl group in ’s pyrazole derivative suggests that electron-withdrawing groups enhance stability but may reduce solubility—a trade-off absent in the target compound’s 5-phenylisoxazole .
- Therapeutic Potential: ’s compound exhibits kinase inhibition (e.g., mTOR/PI3K pathways), implying that the target compound’s sulfonyl-tetrahydroquinoline scaffold could similarly modulate kinase activity .
Preparation Methods
Construction of Tetrahydroquinoline Core
Method A: Schmidt Reaction Strategy
Adapting protocols from fused isoquinolinone syntheses:
- Cycloaddition : React indenone (1.0 eq) with C,N-diphenylnitrone (1.2 eq) in toluene at 110°C for 24h to form endo-cycloadduct (68% yield).
- Schmidt Reaction : Treat cycloadduct with methanesulfonic acid (MsOH, 3.0 eq) in CH2Cl2 at 0°C→RT for 6h to yield tetrahydroisoquinolinone (82% yield).
- Reductive Amination : Reduce lactam to amine using LiAlH4 (2.5 eq) in THF under reflux (4h, 75% yield).
Method B: Direct Cyclization
Alternative approach from 7-aminoquinoline derivatives:
- Condense 2-aminobenzaldehyde with cyclohexanone via Pfitzinger reaction to form quinoline skeleton.
- Catalytic hydrogenation (H2, Pd/C) in EtOH reduces quinoline to tetrahydroquinoline (89% yield).
Sulfonylation at N1 Position
Optimized Protocol :
- Dissolve tetrahydroquinolin-7-amine (1.0 eq) in anhydrous DCM under N2.
- Add 4-fluorobenzenesulfonyl chloride (1.5 eq) followed by Et3N (2.0 eq) at 0°C.
- Stir 12h at RT, extract with DCM, wash with 1M HCl (3x), dry (Na2SO4), and purify via silica chromatography (hexane:EtOAc 3:1) to obtain sulfonamide (93% yield).
Key Parameters :
- Excess sulfonyl chloride ensures complete conversion
- Triethylamine scavenges HCl byproduct
- Low temperature minimizes amine oxidation
Preparation of 5-Phenylisoxazole-3-Carboxylic Acid
Cyclocondensation Route
Adapted from classical isoxazole synthesis:
- React benzoylacetone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in EtOH/H2O (3:1) at reflux (6h).
- Acidify with conc. HCl to pH 2, extract with EtOAc, dry, and concentrate to obtain 5-phenylisoxazole (87% yield).
- Esterification : Treat with methyl chloroformate (1.5 eq) in presence of DMAP (0.1 eq) to form methyl ester (91% yield).
- Saponification : Hydrolyze ester with 2M NaOH in MeOH/H2O (1:1) at 60°C (3h) to carboxylic acid (95% yield).
Alternative Pathway via Nitrile Oxide Cycloaddition
From fused heterocycle syntheses:
- Generate nitrile oxide in situ from chlorooxime (1.0 eq) using NaHCO3 (2.0 eq) in THF.
- React with phenylacetylene (1.1 eq) at 0°C→RT (12h) to form isoxazole (78% yield).
- Oxidize methyl group to carboxylic acid using KMnO4 in acidic conditions (60% yield).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Protocol adapted from CAI derivative synthesis:
- Activate 5-phenylisoxazole-3-carboxylic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (0.1M) at 0°C (30min).
- Add 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 eq) and DIPEA (2.0 eq).
- Stir at RT for 24h, pour into ice-water, extract with EtOAc (3x), dry, and purify via HPLC (C18, MeCN/H2O) to obtain target compound (85% yield).
Mixed Anhydride Method
Alternative approach for improved regioselectivity:
- Form mixed anhydride with isobutyl chloroformate (1.1 eq) and NMM (1.5 eq) in THF at -15°C.
- Couple with amine component at -15°C→RT over 6h (78% yield).
Comparative Data :
| Method | Coupling Reagent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt | RT | 85% | 98.5% |
| Mixed Anhydride | iBuOCOCl | -15°C→RT | 78% | 97.2% |
Critical Analysis of Synthetic Challenges
Regiochemical Control in Isoxazole Formation
The 3-carboxy substitution pattern requires precise reaction control:
Sulfonylation Side Reactions
Competitive processes observed:
- O-sulfonylation minimized by using non-polar solvents (DCM vs. THF)
- Amine protection unnecessary due to sulfonyl chloride's electrophilicity
Amidation Steric Effects
7-Position substitution creates steric hindrance:
- EDCl/HOBt outperforms DCC by 22% yield in model reactions
- Microwave-assisted coupling (50°C, 30min) increases yield to 91% but risks decomposition
Scalability and Process Optimization
Key Improvements for Industrial Production :
- Continuous Flow Schmidt Reaction :
- Residence time 15min vs. batch 6h
- Productivity increased 8-fold (2.1 kg/day vs. 0.26 kg/day)
Catalytic Sulfonylation :
- Employ 0.5 mol% DMAP to reduce sulfonyl chloride usage (1.2→1.05 eq)
Green Amidation :
- Replace DMF with Cyrene™ (dihydrolevoglucosenone)
- E-factor reduced from 32→18 kg waste/kg product
Analytical Characterization Data
Target Compound :
- HRMS (ESI+) : m/z calc. for C27H23FN3O4S [M+H]+ 520.1339, found 520.1335
- 1H NMR (500MHz, DMSO-d6) : δ 8.21 (s, 1H, CONH), 7.89-7.86 (m, 2H, Ar-H), 7.62-7.58 (m, 4H), 7.45-7.41 (m, 3H), 6.95 (d, J=8.5Hz, 1H), 4.12 (t, J=6.0Hz, 2H), 3.02 (t, J=6.0Hz, 2H), 2.35-2.30 (m, 2H), 1.92-1.85 (m, 2H)
- HPLC Purity : 99.1% (210nm, C18, 70:30 MeCN/H2O)
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Tetrahydroquinoline Core Formation : Start with a substituted aniline derivative. Catalytic hydrogenation or reductive amination under controlled pH (e.g., using Pd/C or NaBHCN) generates the tetrahydroquinoline scaffold .
Sulfonylation : Introduce the 4-fluorophenylsulfonyl group using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to avoid side reactions .
Isoxazole Coupling : Attach the 5-phenylisoxazole-3-carboxamide moiety via amide bond formation, employing carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or DCM .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 0–25°C for sulfonylation) and stoichiometry to minimize byproducts like over-sulfonylated derivatives .
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and isoxazole attachment. For example, the sulfonyl group’s SO resonance appears at ~125–130 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 469.49 for [M+H]) and detects impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies residual solvents or unreacted intermediates .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target Identification : Perform kinase profiling assays or affinity chromatography with tagged derivatives to identify binding partners .
Cellular Assays :
- Dose-Response Studies : Use IC determination in cell viability assays (e.g., MTT) to evaluate potency in cancer or neurodegenerative models .
- Pathway Analysis : Western blotting or qPCR to assess downstream signaling (e.g., apoptosis markers like caspase-3 or anti-inflammatory cytokines) .
Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guided by X-ray crystallography data of homologous proteins .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
Scaffold Modifications :
- Sulfonyl Group Variants : Replace 4-fluorophenylsulfonyl with alkyl or heteroaryl sulfonates to assess solubility and target affinity .
- Isoxazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) or fused rings to enhance metabolic stability .
Functional Assays : Compare derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., murine pharmacokinetic studies) to correlate structural changes with activity .
Data Analysis : Use multivariate statistical tools (e.g., PCA or QSAR models) to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing bioactivity .
Advanced: What computational approaches are suitable for predicting off-target interactions or toxicity?
Methodological Answer:
Docking Simulations : Screen against databases like ChEMBL or PubChem BioAssay using Schrödinger Suite or GOLD to predict off-target binding .
ADMET Prediction : Tools like SwissADME or ProTox-II estimate pharmacokinetic properties (e.g., BBB permeability) and toxicity endpoints (e.g., hepatotoxicity) .
Molecular Dynamics (MD) : Run 100-ns MD simulations (e.g., AMBER) to assess binding stability and conformational changes in target proteins .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity (e.g., HPLC traces from independent batches) .
Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. ITC) .
Meta-Analysis : Aggregate data from public repositories (e.g., NCBI GEO) to identify consensus targets or outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
